2-(1-Ethylpiperidin-2-yl)azepane
Description
Contextual Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These compounds are of immense importance in chemistry and biology, forming the core of many natural products, including alkaloids, vitamins, and hormones. mdpi.comencyclopedia.pub In fact, an analysis of FDA-approved drugs revealed that approximately 59% of small-molecule pharmaceuticals contain a nitrogen heterocycle. msesupplies.comopenmedicinalchemistryjournal.com This prevalence is attributed to the ability of the nitrogen atom to form hydrogen bonds and interact with biological targets, making these scaffolds highly valuable in drug discovery. researchgate.net The structural diversity and functional versatility of nitrogen heterocycles have led to their widespread use in various fields, including medicine, agriculture, and materials science. msesupplies.comopenmedicinalchemistryjournal.com
Among the vast array of nitrogen-containing heterocycles, piperidine (B6355638) and azepane rings are particularly significant. Piperidine, a six-membered ring, is one of the most common heterocyclic motifs found in pharmaceuticals. arizona.edunih.gov Its derivatives have been successfully developed as analgesics, antihistamines, and antipsychotics, among other therapeutic agents. arizona.edu
Azepane, a seven-membered saturated heterocycle, is another crucial building block in medicinal chemistry. wikipedia.orgnih.gov Although studied less extensively than piperidine, the azepane scaffold is present in a number of bioactive compounds and natural products. nih.gov The larger, more flexible seven-membered ring of azepane can offer unique binding interactions with biological targets compared to the more rigid six-membered piperidine ring. nih.gov The synthesis of functionalized azepanes is an active area of research, with various methods being developed to control stereochemistry and introduce diverse substituents. nih.govrsc.org
The combination of heterocyclic rings to form spiro or fused systems introduces a higher degree of structural complexity and three-dimensionality. Spiro compounds contain two rings connected by a single common atom, creating a unique spatial arrangement. wikipedia.org Fused heterocycles, on the other hand, share two or more atoms between the rings. These intricate architectures are of great interest in drug design as they can lead to compounds with novel pharmacological profiles and improved properties. nih.govnih.gov The rigid and defined orientation of substituents in spiro and fused systems can enhance binding affinity and selectivity for specific biological targets. researchgate.net
Structural Overview of the 2-(1-Ethylpiperidin-2-yl)azepane Chemical Compound
The chemical compound this compound features a molecular structure where a piperidine ring is directly linked to an azepane ring. This linkage creates a unique bicyclic system with specific structural and stereochemical characteristics.
The core structure of this compound consists of two key heterocyclic rings:
Piperidine Ring: A six-membered saturated ring containing one nitrogen atom. In this compound, the nitrogen atom of the piperidine ring is substituted with an ethyl group.
Azepane Ring: A seven-membered saturated ring containing one nitrogen atom.
The two rings are connected by a single carbon-carbon bond between the C2 position of the piperidine ring and a carbon atom of the azepane ring. This direct linkage of two saturated heterocyclic rings is a notable feature of the molecule.
The presence of chiral centers and the flexibility of the seven-membered azepane ring introduce considerations for stereoisomerism and conformational dynamics.
Stereoisomerism: The carbon atoms at the point of linkage between the piperidine and azepane rings are potential stereocenters. This means that this compound can exist as multiple stereoisomers (enantiomers and diastereomers). The specific spatial arrangement of the substituents at these chiral centers can significantly influence the molecule's biological activity. The synthesis of specific stereoisomers often requires stereoselective synthetic methods. rsc.org
Conformational Dynamics: The azepane ring is known for its conformational flexibility, capable of adopting several low-energy conformations. nih.gov This flexibility, in conjunction with the attached piperidine ring, will result in a complex conformational landscape for the entire molecule. Understanding the preferred conformations is crucial as it dictates the three-dimensional shape of the molecule and its ability to interact with biological targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2-(1-ethylpiperidin-2-yl)azepane |
InChI |
InChI=1S/C13H26N2/c1-2-15-11-7-5-9-13(15)12-8-4-3-6-10-14-12/h12-14H,2-11H2,1H3 |
InChI Key |
AHUOOIMPGMLGTN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2CCCCCN2 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 2-(1-Ethylpiperidin-2-yl)azepane, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its constitution and stereochemistry.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals corresponding to the protons of the ethyl, piperidine (B6355638), and azepane moieties. The chemical shifts of these protons are influenced by their local electronic environment and spatial arrangement. Protons on carbons adjacent to the nitrogen atoms are expected to resonate at a lower field (higher ppm) compared to other methylene (B1212753) protons in the rings. The ethyl group would present as a characteristic triplet for the methyl protons and a quartet for the methylene protons, assuming free rotation.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. Carbons bonded to nitrogen atoms will appear at a lower field compared to the other aliphatic carbons.
A hypothetical representation of the expected ¹H and ¹³C NMR data is presented in the tables below. The exact chemical shifts and coupling constants would require experimental determination.
Table 1: Hypothetical ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ethyl-CH₃ | ~1.0-1.2 | Triplet |
| Ethyl-CH₂ | ~2.3-2.5 | Quartet |
| Piperidine & Azepane CH₂ | ~1.4-1.8 | Multiplets |
| Piperidine & Azepane N-CH₂ | ~2.2-2.8 | Multiplets |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Ethyl-CH₃ | ~12-15 |
| Ethyl-CH₂ | ~50-55 |
| Piperidine & Azepane CH₂ | ~25-35 |
| Piperidine & Azepane N-CH₂ | ~45-55 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful methods for establishing connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) would be utilized to identify proton-proton (¹H-¹H) coupling networks. This would allow for the tracing of the proton sequences within the piperidine and azepane rings, as well as confirming the coupling between the methyl and methylene protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment is crucial for the definitive assignment of the ¹³C signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This technique is invaluable for establishing the connectivity between the ethyl group, the piperidine ring, and the azepane ring, particularly across the quaternary carbon and nitrogen atoms. For instance, correlations between the ethyl protons and the piperidine ring carbons would confirm the position of the ethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly important for determining the relative stereochemistry at the chiral centers and the preferred conformation of the two rings. Through-space interactions between specific protons would help to define the three-dimensional structure of the molecule.
Conformational Analysis through NMR Spectroscopic Data
The piperidine and azepane rings are not planar and can adopt various conformations. The piperidine ring typically exists in a chair conformation, while the larger and more flexible azepane ring can adopt several low-energy conformations, such as a twist-chair. The substituents on these rings will influence the conformational equilibrium. ias.ac.in
Analysis of the coupling constants (J-values) from the high-resolution ¹H NMR spectrum, in conjunction with NOESY data, would allow for the determination of the preferred conformation of both the piperidine and azepane rings. For instance, the magnitude of vicinal coupling constants can provide information about the dihedral angles between adjacent protons, which is characteristic of a specific ring conformation. ias.ac.inresearchgate.net Temperature-dependent NMR studies could also reveal information about the energy barriers between different conformers. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound, which has a nominal mass of 224 g/mol . The exact mass can be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen. This accurate mass measurement provides strong evidence for the molecular formula of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Differentiation
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govcmbr-journal.comscholars.direct GC-MS would be the method of choice for assessing the purity of a sample of this compound. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrum of the main peak would confirm the identity of the compound.
Furthermore, GC-MS can be instrumental in differentiating between isomers of this compound. Different stereoisomers may have slightly different retention times on the GC column. The mass spectra of isomers are often very similar, but careful analysis of the fragmentation patterns can sometimes reveal subtle differences. researchgate.net The fragmentation of N-alkylated cyclic amines in EI-MS is typically dominated by alpha-cleavage, leading to the formation of stable iminium ions. libretexts.org For this compound, key fragmentation pathways would likely involve the loss of an ethyl radical from the piperidine nitrogen, cleavage of the bond between the two rings, and fragmentation within the azepane and piperidine rings.
Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The analysis of this compound, a saturated bicyclic tertiary amine, would focus on specific regions of the infrared spectrum.
The primary distinguishing feature in the FT-IR spectrum of this compound is the absence of N-H stretching vibrations, which are typically observed between 3300 and 3500 cm⁻¹. orgchemboulder.com This absence is a clear indicator of a tertiary amine, as both primary and secondary amines exhibit characteristic N-H stretches. orgchemboulder.comrockymountainlabs.com
Key expected absorptions for this compound are associated with the vibrations of its carbon-hydrogen (C-H) and carbon-nitrogen (C-N) bonds within the ethyl, piperidine, and azepane moieties.
C-H Stretching: Strong and broad absorption bands are expected in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the numerous C-H bonds in the aliphatic rings and the ethyl group. researchgate.net
C-N Stretching: The stretching vibrations of the C-N bonds in aliphatic amines typically appear in the 1000-1250 cm⁻¹ range. libretexts.org These bands can be of medium to strong intensity and are crucial for confirming the amine structure. However, this region of the spectrum can be complex, and careful interpretation is required to distinguish these from other possible vibrations.
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Tertiary Amine (N-H) | Stretch | Absent | N/A |
| Aliphatic C-H | Stretch | 2850 - 3000 | Strong, Broad |
VCD Spectroscopy for Absolute Configuration Assignment
The compound this compound possesses at least two chiral centers, meaning it can exist as multiple stereoisomers. Determining the absolute configuration (AC) of these isomers is critical, and Vibrational Circular Dichroism (VCD) spectroscopy is a powerful, non-destructive technique for this purpose, particularly for molecules in solution. nih.govamericanlaboratory.com
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum shows both positive and negative bands, creating a unique fingerprint for a specific enantiomer. The process for assigning the absolute configuration involves a combined experimental and computational approach: americanlaboratory.comyoutube.com
Experimental Measurement: The experimental VCD and IR spectra of a purified stereoisomer are recorded. This typically requires a concentration of 10-100 mM in a suitable solvent like chloroform-d (B32938) (CDCl₃). americanlaboratory.comacs.org
Computational Modeling: A conformational search is performed for a chosen enantiomer (e.g., (2R,2'R)) to identify all stable low-energy conformers.
Spectrum Calculation: For each stable conformer, the theoretical IR and VCD spectra are calculated using ab initio or Density Functional Theory (DFT) methods. americanlaboratory.comnih.gov
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical spectrum for that enantiomer. youtube.com
Comparison and Assignment: The experimental VCD spectrum is compared to the final calculated spectrum. A good match in the signs and relative intensities of the major bands confirms the absolute configuration of the sample. americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration. americanlaboratory.com VCD is a highly reliable tool for the AC determination of complex natural products like alkaloids and other chiral molecules. nih.govnih.gov
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. osti.gov Application of this technique to a suitable crystal of a single stereoisomer of this compound would provide unambiguous proof of its absolute configuration and detailed conformational information. acs.orgacs.org
The analysis yields a precise map of electron density, from which the positions of all atoms can be determined. This allows for the calculation of exact bond lengths, bond angles, and torsion angles within the molecule. For this compound, this would reveal the specific chair, boat, or twist-boat conformations of the piperidine and azepane rings and the spatial relationship between them. nih.gov This structural data is invaluable for understanding structure-activity relationships.
Table 2: Representative Crystallographic Data Obtainable for this compound
| Parameter | Description |
|---|---|
| Crystal System | The crystal lattice system (e.g., Monoclinic, Triclinic). acs.org |
| Space Group | The symmetry group of the crystal (e.g., P2₁). |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°). |
| Volume (V) | The volume of the unit cell (ų). |
| Z | The number of molecules in the unit cell. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C-C). |
| Bond Angles | Angles between adjacent bonds (e.g., C-N-C). |
Chromatographic Methods for Purity, Isomeric Separation, and Enantiomeric Excess
Chiral High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a cornerstone technique for the separation of enantiomers and diastereomers. csfarmacie.czmdpi.com For this compound, chiral HPLC is essential for both analytical determination of isomeric purity (e.g., enantiomeric excess, ee) and for preparative purification to isolate individual stereoisomers. acs.org
The separation relies on the differential interactions between the stereoisomers and the chiral selector immobilized on the stationary phase. csfarmacie.cz Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based phases are commonly and successfully used for the separation of amine-containing compounds and other heterocyclic molecules. nih.govsigmaaldrich.com Method development involves screening various CSPs and mobile phase conditions (normal-phase, reversed-phase, or polar organic mode) to achieve optimal resolution between the stereoisomeric peaks. sigmaaldrich.com
Table 3: Typical Parameters for a Chiral HPLC Method
| Parameter | Example Specification | Purpose |
|---|---|---|
| Column | Polysaccharide-based CSP (e.g., Astec Cellulose DMP) | Provides chiral recognition. sigmaaldrich.com |
| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., Diethylamine) | Elutes the compound and optimizes peak shape and resolution. |
| Flow Rate | 1.0 mL/min | Controls retention time and efficiency. |
| Detection | UV at 210 nm | Quantifies the amount of each separated isomer. |
| Column Temp. | 25 °C | Affects retention and selectivity. |
Supercritical Fluid Chromatography (SFC) for Preparative and Analytical Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and complementary technique to HPLC for chiral separations. selvita.comchromatographyonline.com It is particularly advantageous for preparative scale purification due to its speed, lower consumption of organic solvents, and reduced environmental impact. selvita.comnih.gov
SFC uses supercritical carbon dioxide as the primary mobile phase component, often with a small amount of a polar co-solvent like methanol. tandfonline.com This mobile phase has low viscosity and high diffusivity, allowing for high flow rates and rapid separations without a significant loss in efficiency. selvita.com For a basic compound like this compound, SFC methods on polysaccharide or cyclofructan-based CSPs are highly effective for both analytical screening and preparative isolation of stereoisomers. chromatographyonline.comnih.gov The technique is well-established in the pharmaceutical industry for the purification of chiral drug candidates and intermediates. researchgate.net
Table 4: Typical Parameters for a Chiral SFC Method
| Parameter | Example Specification | Purpose |
|---|---|---|
| Column | Amylose- or Cellulose-based CSP (e.g., Chiralpak series) | Provides chiral recognition. nih.gov |
| Mobile Phase | CO₂ / Methanol with a basic additive (e.g., Isopropylamine) | Elutes the compound and ensures good peak shape. researchgate.net |
| Flow Rate | 3.0 mL/min | Allows for very fast analysis times. |
| Backpressure | 150 bar | Maintains the CO₂ in a supercritical state. researchgate.net |
| Detection | UV / MS | Provides quantification and mass confirmation. researchgate.net |
Computational Chemistry and Mechanistic Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For a flexible molecule like 2-(1-Ethylpiperidin-2-yl)azepane, this involves exploring a complex potential energy surface with numerous possible conformations arising from the puckering of the azepane and piperidine (B6355638) rings and the rotation around the bond connecting them.
Computational studies on similar N-substituted piperidine and pyrrolidine (B122466) derivatives have demonstrated the utility of statistical methods for an initial conformational search, followed by full optimization of the lowest energy conformers using DFT. researchgate.net This approach allows for the identification of the most stable geometries and the estimation of their relative populations based on thermodynamic calculations, such as the Boltzmann weighting factor. researchgate.net For this compound, this would involve a systematic variation of the torsional angles within both rings and the interconnecting bond to map out the conformational hypersurface and identify the global and local energy minima.
Table 1: Hypothetical Relative Energies of Optimized Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Chair (Piperidine) - Chair (Azepane), Equatorial Ethyl | 0.00 |
| 2 | Chair (Piperidine) - Twist-Chair (Azepane), Equatorial Ethyl | 1.25 |
| 3 | Skew-Boat (Piperidine) - Chair (Azepane), Equatorial Ethyl | 3.50 |
| 4 | Chair (Piperidine) - Chair (Azepane), Axial Ethyl | 4.80 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.
Once the optimized geometries of the stable conformers are obtained, DFT can be employed to predict various spectroscopic parameters. A particularly powerful application is the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts. The comparison between computed and experimental NMR data serves as a valuable tool for structural elucidation. researchgate.net
For instance, theoretical studies on 4-(1-pyrrolidinyl)piperidine (B154721) have shown that DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net By calculating the NMR parameters for each of the low-energy conformers of this compound and comparing the Boltzmann-averaged theoretical spectrum with the experimental one, a more definitive picture of its conformational preferences in solution can be obtained. researchgate.net The GIAO (Gauge-Including Atomic Orbitals) method is a commonly used approach for such calculations. researchgate.net
Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 (Piperidine) | 65.2 | 64.8 |
| C6 (Piperidine) | 48.9 | 48.5 |
| C2' (Azepane) | 58.7 | 58.3 |
| C7' (Azepane) | 45.1 | 44.9 |
| N-CH₂ (Ethyl) | 52.3 | 51.9 |
| N-CH₂CH₃ (Ethyl) | 12.5 | 12.2 |
Note: This table is for illustrative purposes. Actual data would be the result of specific DFT calculations and experimental measurements.
DFT is also instrumental in investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This provides insights into the feasibility of a reaction pathway and the factors that control its rate and selectivity.
For the synthesis of this compound, which could potentially be formed through a piperidine ring expansion or the coupling of pre-existing piperidine and azepane precursors, DFT could be used to model the reaction mechanisms. rsc.org For example, in the context of amine chemistry, DFT has been used to investigate the guanidine-catalyzed ring-opening of cyclic carbonates by amines, revealing different pathways for aromatic and aliphatic amines. rsc.org Similarly, theoretical studies on copper-catalyzed arylation-cyclization reactions have elucidated the energetics of different mechanistic paths. beilstein-journals.org
A plausible synthetic route to this compound could involve the N-alkylation of a 2-(piperidin-2-yl)azepane precursor with an ethyl halide. DFT calculations could model the Sₙ2 transition state of this reaction, providing information on the activation energy and the influence of the solvent.
Molecular Dynamics (MD) Simulations for Conformational and Interaction Dynamics
While DFT provides a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the motions of atoms over time. This is particularly useful for understanding the flexibility and intermolecular interactions of molecules like this compound.
Both the azepane and piperidine rings are conformationally flexible and can undergo ring inversion, a process where one chair or boat conformation converts to another. MD simulations can be used to study the frequency and energy barriers of these conformational changes. By simulating the molecule in a solvent box, the influence of the environment on its dynamic behavior can also be assessed.
Understanding how a molecule interacts with its environment is key to predicting its physical and biological properties. MD simulations are a powerful tool for studying intermolecular recognition, the process by which molecules selectively bind to one another.
By simulating this compound in the presence of other molecules, such as solvent molecules or potential binding partners, the nature and strength of intermolecular interactions like hydrogen bonding and van der Waals forces can be analyzed. For example, MD simulations could be used to study the interaction of this compound with a biological target, providing insights into its potential pharmacological activity. nih.gov
Mechanistic Investigations of Synthetic Transformations
The synthesis of a molecule with two connected heterocyclic rings and multiple stereocenters, such as this compound, requires precise control over bond formation. Mechanistic studies are crucial for developing synthetic routes that are both efficient and selective.
The construction of the piperidine and azepane rings, and the crucial bond that links them, must be carefully controlled to obtain the desired isomer. Regioselectivity determines which atoms form new bonds, while stereoselectivity governs the 3D arrangement of those atoms.
For related heterocyclic systems, synthetic strategies often involve cyclization or ring expansion reactions where the selectivity is paramount. For instance, the synthesis of azepane derivatives can be achieved through a piperidine ring expansion. rsc.orgresearchgate.net In such a process, semiempirical molecular orbital calculations have been used to investigate the regiochemistry and stereochemistry, confirming that the reaction can proceed with high selectivity. researchgate.netnih.gov The mechanism often involves the formation of an intermediate, such as an aziridinium (B1262131) ion, whose subsequent opening by a nucleophile is directed by stereoelectronic factors, leading to a specific diastereomer. researchgate.net
Another powerful strategy for forming substituted N-heterocycles is catalytic intramolecular allylation. nih.govacs.org In the synthesis of α-alkenyl substituted piperidines and azepanes, cationic Ruthenium (Ru) catalysts with chiral ligands have been shown to facilitate asymmetric dehydrative N-allylation. nih.govacs.org The stereoselectivity in these reactions is controlled by the chiral catalyst, which creates a biased environment for the bond-forming step, leading to high enantiomeric ratios. acs.org Computational studies for similar cyclizations have suggested that the stereochemical outcome is often controlled by the substrate's conformation, with the key bond-forming step sometimes occurring without a significant transition state barrier.
These examples highlight the sophisticated control that can be achieved in heterocyclic synthesis. For a molecule like this compound, a key synthetic challenge would be the coupling of a pre-formed piperidine and azepane, or the formation of one ring onto the other. The regioselectivity (linking at the 2-position of both rings) and stereoselectivity (relative orientation of the rings and the ethyl group) would be dictated by the specific reaction conditions, catalysts, and directing groups employed.
Catalysts are central to modern organic synthesis, enabling efficient and selective transformations. Understanding the catalytic cycle is key to optimizing reaction conditions and catalyst design. While a specific catalytic cycle for the synthesis of this compound is not documented, cycles for analogous transformations provide a clear blueprint.
For example, in the iridium-catalyzed synthesis of substituted piperidines via a [5+1] annulation, the mechanism involves two sequential cascades: hydroxyl oxidation, amination, and imine reduction, all facilitated by hydrogen transfer via the metal catalyst. nih.gov The iridium complex cycles through different oxidation states as it facilitates the transfer of hydrogen, first to create a reactive imine intermediate and then to reduce it during the cyclization step. nih.gov
In other systems, such as the gold-catalyzed dehydrogenative aromatization that can use piperidine and azepane as substrates, the catalyst plays a different role. acs.org Here, a heterogeneous gold catalyst (Au/CeO₂) facilitates the removal of hydrogen atoms to form an aromatic product. Density functional theory (DFT) calculations have shown that the initial addition reactions are reversible, indicating the complexity of controlling product selectivity and the crucial role of the catalyst and reaction conditions in guiding the reaction toward the desired outcome. acs.org
An organophotocatalyzed approach for synthesizing 2-piperidinones also demonstrates a detailed mechanistic pathway. nih.gov This process is initiated by a single electron transfer from an alkene to an excited photocatalyst, generating a radical cation. nih.gov This is followed by a series of intermolecular nucleophilic attacks and radical trapping steps to forge the new C-C and C-N bonds required to construct the heterocyclic ring. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)
QSAR modeling is a computational technique that aims to find a statistical relationship between the structural properties of a series of compounds and their biological activity. nih.gov This theoretical framework is invaluable for optimizing lead compounds and designing new molecules with desired properties, and it could theoretically be applied to derivatives of this compound to explore their potential as therapeutic agents.
The foundation of any QSAR model is the numerical representation of molecular structures using "descriptors." These are calculated values that quantify various physicochemical, topological, and geometric features of a molecule. For a compound like this compound, a wide array of descriptors would be generated to capture its complex structure.
Studies on related piperidine derivatives utilize several classes of descriptors. nih.gov Three-dimensional (3D) descriptors are particularly important for capturing the molecule's shape and steric properties. nih.gov These can be generated from the molecule's calculated low-energy conformation. The table below outlines some relevant descriptor classes that would be applicable.
| Descriptor Class | Description | Examples | Potential Relevance for this compound |
| Topological (2D) | Based on the 2D graph representation of the molecule, describing atom connectivity and branching. | Wiener index, Kier & Hall connectivity indices, Atom-type counts (e.g., nsssN) | Encodes basic structural features, size, and heteroatom distribution. |
| Geometrical (3D) | Derived from the 3D coordinates of the atoms, describing molecular shape, size, and surface area. | Molecular volume, Surface area, Principal moments of inertia | Captures the overall size and shape, which is critical for fitting into a biological target's binding site. |
| WHIM (3D) | Weighted Holistic Invariant Molecular descriptors; based on statistical indices calculated from the projection of atoms along principal axes. | Shape descriptors, Size descriptors, Symmetry descriptors | Provides a detailed and rotationally-invariant description of the 3D molecular shape. |
| RDF (3D) | Radial Distribution Function descriptors; represent the probability distribution of interatomic distances in the molecule. | RDF descriptors at different radii | Encodes information about bond distances, ring structures, and atom distribution. |
| Quantum-Chemical | Derived from quantum mechanical calculations, describing electronic properties. | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Relates to the molecule's reactivity, polarity, and ability to form electrostatic or hydrogen-bonding interactions. |
The generation of these descriptors is the first step in translating the chemical structure into a format suitable for statistical analysis. researchgate.net
Once descriptors are generated for a library of related compounds, statistical methods are used to build the QSAR model. The goal is to create a mathematical equation that relates the descriptors (independent variables) to the measured biological activity (dependent variable).
A common approach is Multiple Linear Regression (MLR) , which creates a linear equation. nih.gov Genetic algorithms are often used in conjunction with MLR to select the most relevant subset of descriptors, preventing overfitting and creating a more robust model. nih.gov For complex, non-linear relationships, machine learning methods are increasingly employed. These include:
Support Vector Machines (SVM): A powerful method for classification and regression that can handle high-dimensional data.
Artificial Neural Networks (ANN): Computational models inspired by biological neural networks that can model highly complex, non-linear relationships. researchgate.net
The robustness and predictive power of a QSAR model are evaluated through rigorous internal and external validation procedures. nih.gov A statistically significant and validated QSAR model provides crucial insights into the molecular features that drive biological activity. For example, a model might reveal that a specific steric volume and a particular electrostatic potential in one region of the molecule are critical for high affinity to a biological target. This information provides a rational basis for designing new derivatives of this compound with potentially improved activity. nih.gov
The table below illustrates the conceptual structure of a data set for a QSAR model.
| Compound | Descriptor 1 (e.g., Molecular Volume) | Descriptor 2 (e.g., Dipole Moment) | Descriptor 3 (e.g., nsssN) | Biological Activity (e.g., -logIC₅₀) |
| Derivative 1 | 250.5 | 2.1 | 2 | 7.5 |
| Derivative 2 | 265.2 | 1.8 | 2 | 6.9 |
| Derivative 3 | 255.1 | 3.5 | 3 | 8.1 |
| Derivative 4 | 280.7 | 2.5 | 2 | 7.2 |
By analyzing such a dataset, a statistical model could be built to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Structure Activity Relationship Sar and Molecular Recognition Studies
Stereochemical Determinants in Molecular Recognition Processes
Stereochemistry is a fundamental aspect of the biological activity of 2-(1-Ethylpiperidin-2-yl)azepane, as the specific three-dimensional arrangement of its atoms dictates how it fits into and interacts with chiral biological macromolecules such as receptors and enzymes.
The this compound molecule possesses at least two chiral centers, at the C2 position of the piperidine (B6355638) ring and the C2 position of the azepane ring, where the two rings are joined. The presence of these chiral centers means that the compound can exist as multiple stereoisomers. The absolute configuration at these centers is a critical determinant of the molecule's binding affinity and efficacy at its biological targets.
In many classes of neurologically active compounds, it is common for one enantiomer to possess significantly higher affinity for a specific receptor subtype than its mirror image. For instance, in studies of muscarinic agents with related ring structures, the (R)-enantiomers have been found to have substantially higher affinity for muscarinic receptors in the ileum compared to their (S)-antipodes. This highlights the stereospecificity of receptor binding pockets, which can differentiate between enantiomers based on the spatial orientation of key interacting groups. While direct studies on this compound are not extensively documented, the principles of stereoselectivity observed in analogous compounds suggest that its enantiomers would likely exhibit different biological activities.
The presence of two chiral centers in this compound gives rise to four possible stereoisomers: (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R). The (2R, 2'R) and (2S, 2'S) pair are enantiomers, as are the (2R, 2'S) and (2S, 2'R) pair. The relationship between any other pairing is diastereomeric. Diastereomers have different physical properties and, importantly, different biological activities.
Research on other chiral piperidine derivatives has shown that diastereomers can have markedly different pharmacological profiles. For example, in a series of piperidine-2-carboxamides, while stereoisomerism at the N-alkyl group had little effect on basicity or lipophilicity, it did lead to more pronounced variations in oxidative degradation. nih.gov This suggests that the relative orientation of the ethyl group on the piperidine nitrogen and the azepane ring in this compound could influence its metabolic stability.
| Stereoisomer Type | Expected Impact on Biological Activity | Rationale based on Analogous Compounds |
| Enantiomers | Likely to exhibit different potencies at the same receptor. | Receptor binding pockets are chiral and can preferentially bind one enantiomer over the other. |
| Diastereomers | May have different receptor affinities, efficacies, and metabolic stabilities. | The different spatial arrangement of atoms can lead to distinct interactions with biological targets and metabolic enzymes. |
Conformational Preferences and Their Impact on Molecular Interactions
The flexibility of the piperidine and azepane rings allows this compound to adopt various conformations. The preferred conformation, which is the lowest energy state, and the molecule's ability to adopt a specific "bioactive conformation" to bind to a receptor are key to its function.
The seven-membered azepane ring is more flexible than the piperidine ring and can exist in several low-energy conformations, with the twist-chair conformation often being the most stable. nih.gov The specific conformation adopted can be influenced by substituents and the surrounding environment. For some diazepane derivatives, an unexpected twist-boat conformation stabilized by intramolecular interactions was observed to be the low-energy state. nih.gov
| Ring System | Common Low-Energy Conformations | Factors Influencing Conformation |
| Piperidine | Chair | N-alkylation, 2-substitution, pseudoallylic strain |
| Azepane | Twist-chair, Twist-boat | Substituents, intramolecular interactions |
The direct linkage between the piperidine and azepane rings in this compound acts as a flexible linker, allowing for a range of relative orientations of the two rings. This flexibility is crucial for the molecule to adopt the optimal conformation for binding to a receptor. The ethyl group on the piperidine nitrogen also contributes to the conformational landscape and can influence the molecule's interaction with the binding pocket.
In related compounds, the nature of the N-substituent on the piperidine ring has been shown to be a key determinant of biological activity. For example, in a series of N-benzyl piperidines, substituents on the benzyl (B1604629) ring significantly affected their affinity for monoamine transporters. nih.gov This highlights the importance of the substituent on the nitrogen atom in modulating receptor interactions.
Impact of Ring Size and Substitution Patterns on Receptor Interactions
The size of the heterocyclic rings and the pattern of substitution are critical factors in determining the binding affinity and selectivity of this compound for its biological targets.
The substitution pattern on the rings is also crucial. The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net For example, the introduction of substituents can alter the electronic properties and lipophilicity of the molecule, which in turn can affect its binding affinity and pharmacokinetic properties. nih.gov In the case of this compound, the ethyl group on the piperidine nitrogen and the linkage at the C2 positions of both rings define its fundamental substitution pattern and are expected to be key determinants of its pharmacological activity.
| Compound Series | Ring Size/Substitution Change | Observed Effect on Activity | Reference |
| ENPP1 Inhibitors | Piperidine to Azepane | Decreased potency | acs.org |
| Cannabinoid Receptor Agonists | Pyrrolidine (B122466) to Azepane | Increased activity | researchgate.net |
| N-Alkyl-piperidine-2-carboxamides | Fluorination of N-alkyl chain | Altered basicity, lipophilicity, and metabolic stability | nih.gov |
| N-Benzyl Piperidines | Substitution on benzyl group | Altered affinity for monoamine transporters | nih.gov |
Protonation State Analysis and its Significance in Ligand-Target Interactions
The protonation state of piperidine derivatives has been shown to be influenced by the nature and position of substituents on the ring. nih.govnih.gov For instance, the presence of polar substituents can alter the pKa of the piperidine nitrogen. nih.gov In the case of this compound, the ethyl group on the piperidine nitrogen and the azepane ring connected at the 2-position of the piperidine will influence the electron density on both nitrogen atoms, thereby affecting their basicity.
The protonation of the piperidine nitrogen can also have a significant impact on the conformational preference of the ring. Studies on 4-substituted piperidinium (B107235) salts have demonstrated that protonation can lead to a stabilization of the axial conformer, particularly when polar substituents are present. nih.gov This is attributed to favorable electrostatic interactions between the substituent and the protonated nitrogen. nih.gov While this compound is a 2-substituted piperidine, similar principles of through-space and through-bond electrostatic interactions would apply, suggesting that its protonation could influence the equilibrium between different chair and boat conformations of both the piperidine and azepane rings.
The significance of the protonation state in ligand-target interactions is profound. A positively charged nitrogen atom can form a strong ionic bond with a negatively charged amino acid residue (e.g., aspartate or glutamate) in the binding pocket of a receptor or enzyme. This ionic interaction often serves as a primary anchor point for the ligand. Furthermore, the protonated amine can act as a hydrogen bond donor, further stabilizing the ligand-receptor complex. Computational studies on other piperidine-containing ligands have shown that the specific protonation state at physiological pH can dramatically affect binding affinity. nih.gov For this compound, it is likely that at least one of the nitrogen atoms will be protonated at physiological pH, making it a cationic species that can engage in crucial electrostatic interactions with its biological target.
A summary of the expected protonation-dependent properties of this compound is presented in the table below.
| Feature | Influence of Protonation | Significance in Ligand-Target Interactions |
| Charge | The molecule will likely carry a positive charge at physiological pH due to the protonation of one or both nitrogen atoms. | Enables strong ionic interactions with negatively charged residues in the binding site. |
| Conformation | Protonation can alter the conformational equilibrium of the piperidine and azepane rings, potentially favoring specific spatial arrangements of the substituents. | The active conformation that fits into the binding pocket may be stabilized upon protonation. |
| Hydrogen Bonding | The protonated nitrogen(s) can act as hydrogen bond donor(s). | Forms directional and stabilizing hydrogen bonds with hydrogen bond acceptors in the target protein. |
| Solubility | The protonated form is generally more water-soluble than the neutral form. | Affects the pharmacokinetic properties of the compound. |
Pharmacophore Modeling and Ligand Design Principles for Substituted Azepane-Piperidine Systems
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. mdpi.com A pharmacophore model for ligands of a particular target can guide the design of new, more potent, and selective molecules. For a substituted azepane-piperidine system like this compound, a pharmacophore model would typically include a combination of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and positively ionizable centers.
The key pharmacophoric features of this compound can be hypothesized based on its structure:
Positively Ionizable Feature: As discussed, at least one of the nitrogen atoms is likely to be protonated at physiological pH. This positive charge is a critical pharmacophoric feature for many receptor systems, engaging in electrostatic interactions.
Hydrogen Bond Acceptors: The neutral nitrogen atoms can act as hydrogen bond acceptors.
Hydrophobic Features: The ethyl group and the aliphatic carbon skeletons of the piperidine and azepane rings constitute hydrophobic regions that can interact with nonpolar pockets in a binding site through van der Waals forces.
The development of a pharmacophore model for a series of azepane-piperidine derivatives would involve the following steps:
Conformational Analysis: Generating a set of low-energy conformations for each active molecule to understand their possible three-dimensional shapes.
Feature Identification: Defining the potential pharmacophoric features present in the molecules.
Model Generation and Validation: Using computational software to align the active molecules and generate a common features pharmacophore hypothesis. This model is then validated by its ability to distinguish between active and inactive compounds.
Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new potential ligands. Furthermore, it provides a rational basis for the design of new derivatives of this compound with improved activity. For instance, the model might suggest that increasing the hydrophobicity of a particular region could enhance binding, or that introducing an additional hydrogen bond acceptor at a specific position would be beneficial. The principles of pharmacophore modeling have been successfully applied to other piperidine-containing compounds, including those targeting monoamine oxidase and the P2Y14 receptor. nih.govnih.gov
The table below outlines the potential pharmacophoric features of this compound and their role in ligand design.
| Pharmacophoric Feature | Structural Element in this compound | Potential Role in Ligand-Target Interaction | Design Principle for New Ligands |
| Positively Ionizable | Protonated nitrogen atom(s) in the piperidine and/or azepane ring. | Key ionic interaction with the target. | Maintain or modulate the basicity of the nitrogen atoms. |
| Hydrogen Bond Acceptor | Neutral nitrogen atom(s). | Formation of hydrogen bonds with donor groups in the binding site. | Introduce or reposition other hydrogen bond acceptors. |
| Hydrophobic Region | Ethyl group, piperidine, and azepane rings. | van der Waals interactions with hydrophobic pockets. | Modify the size and shape of hydrophobic groups to optimize fit. |
Future Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of complex nitrogen-containing heterocycles can be resource-intensive and generate considerable waste. Future efforts must prioritize the development of efficient, environmentally benign, and scalable synthetic routes.
The application of green chemistry principles is crucial for minimizing the environmental footprint of synthesizing azacycles like 2-(1-Ethylpiperidin-2-yl)azepane. numberanalytics.com This involves a paradigm shift away from classical methods toward more sustainable alternatives. Key areas of focus include the use of alternative solvents such as water, ionic liquids, or deep eutectic solvents, which are often less toxic and more biodegradable than conventional organic solvents. numberanalytics.commdpi.com
Further advancements can be made by employing energy-efficient techniques like microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. rasayanjournal.co.inrsc.org Another promising avenue is the use of solid-supported catalysts and reagents, which simplify purification processes and allow for catalyst recycling, thereby reducing waste. rasayanjournal.co.in The development of one-pot cascade reactions, where multiple synthetic steps are performed in a single reaction vessel, further enhances efficiency and minimizes the use of solvents and reagents. tandfonline.com
For the scalable and safe production of this compound, flow chemistry presents a superior alternative to traditional batch processing. escholarship.orgresearchgate.net Continuous flow reactors offer unparalleled control over reaction parameters such as temperature, pressure, and mixing, which is particularly critical for managing highly exothermic or rapid reactions often involved in heterocyclic synthesis. wiley-vch.dechim.it This precise control leads to higher yields, improved product quality, and enhanced safety, especially when handling hazardous intermediates. escholarship.orgnih.gov
The use of packed-bed reactors with heterogeneous catalysts, such as amorphous silica-alumina, can streamline the synthesis of N-substituted azacycles, enabling direct and efficient processes with simplified workup procedures. escholarship.org The modular nature of flow systems allows for rapid scaling from laboratory discovery to industrial production without extensive re-optimization, making it an economically viable strategy for manufacturing complex molecules. chim.it
Table 1: Comparison of Batch vs. Flow Synthesis for Azacycles
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Scalability | Difficult; requires re-optimization for each scale-up. | Straightforward; achieved by extending run time or "numbering-up" reactors. chim.it |
| Safety | Higher risk with hazardous reagents and exotherms due to large volumes. | Enhanced safety; small reactor volumes and superior heat exchange mitigate risks. nih.gov |
| Heat & Mass Transfer | Often inefficient, leading to local hot spots and side products. | Excellent heat and mass transfer due to high surface-area-to-volume ratios. wiley-vch.de |
| Process Control | Limited; parameters are averaged over the entire vessel. | Precise control over temperature, pressure, and residence time. chim.it |
| Reproducibility | Can vary between batches. | High consistency and reproducibility. |
Advanced Spectroscopic Characterization of Complex Azacycles
A deep understanding of reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. Advanced spectroscopic techniques offer a window into the transient world of chemical reactions.
To fully understand the formation of the this compound structure, in-situ spectroscopic monitoring is an invaluable tool. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, when coupled directly to a reaction vessel or a flow reactor, can provide real-time data on the consumption of reactants and the formation of products and intermediates. rsc.org This allows for precise kinetic analysis and mechanistic elucidation.
Furthermore, advanced mass spectrometry techniques, such as online electrospray ionization mass spectrometry (ESI-MS), can capture and identify short-lived, low-concentration reaction intermediates that are invisible to conventional offline analysis. nih.govacs.org By observing these transient species, chemists can confirm proposed reaction pathways, identify unexpected side reactions, and rationally design improved reaction conditions. nih.gov These methods are crucial for unraveling the complex multi-step processes likely involved in constructing the linked piperidine-azepane system.
Integration of Advanced Computational Modeling Techniques
The synergy between experimental chemistry and computational modeling is accelerating the discovery and optimization of new molecules. Artificial intelligence and machine learning are at the forefront of this revolution.
Artificial intelligence (AI) and machine learning (ML) are poised to transform the design of novel compounds related to this compound. De novo design algorithms, powered by deep learning models like recurrent neural networks (RNNs) or generative adversarial networks (GANs), can explore vast chemical space to generate novel molecular structures with desired properties. nih.govnih.govwgtn.ac.nz These tools can be trained on existing libraries of heterocyclic compounds to learn the underlying rules of chemical structure and stability, proposing new, synthesizable analogs. nih.govmdpi.com
| Step | Description | Relevant AI/ML Technique |
|---|---|---|
| 1. Data Curation | Collect a dataset of known heterocyclic compounds and their measured properties/activities. | Database Mining |
| 2. Model Training | Train a generative model on molecular structures (e.g., SMILES or graphs) and a predictive model on structure-property relationships. | Recurrent Neural Networks (RNNs), QSAR, Deep Learning. nih.govnih.gov |
| 3. De Novo Generation | Use the generative model to create novel molecular structures based on the learned chemical rules. | Generative Adversarial Networks (GANs), Reinforcement Learning. nih.gov |
| 4. Property Prediction | Use the trained QSAR model to predict the properties and activity of the newly generated molecules. | Machine Learning Regression/Classification. nih.gov |
| 5. Candidate Prioritization | Filter and rank the generated molecules based on predicted properties, synthetic feasibility, and novelty. | Scoring Functions, Multi-parameter Optimization. |
| 6. Synthesis & Testing | Synthesize the highest-ranking candidates for experimental validation. | (Experimental) |
Lack of Publicly Available Research Data for this compound Precludes Article Generation
An extensive review of publicly accessible scientific databases and literature has revealed a significant lack of specific research data for the chemical compound this compound. As a result, the generation of a thorough, informative, and scientifically accurate article focusing solely on this compound, as per the user's request, cannot be fulfilled at this time.
The detailed outline provided by the user necessitates in-depth information that is not available in the public domain for this specific molecule. The required sections on future research directions, including enhanced sampling methods for conformational space exploration and the exploration of chemical space, presuppose an existing body of scientific work on the compound's synthesis, properties, and activity. The absence of such foundational research makes it impossible to generate content that is both scientifically accurate and strictly adheres to the requested outline without resorting to speculation.
While general information exists for the parent heterocyclic structures, azepane and piperidine (B6355638), this information is not specific to the requested derivative, this compound. wikipedia.orgfishersci.com The synthesis and properties of various other azepane and piperidine derivatives have been documented, but these findings cannot be extrapolated to the specific compound . rsc.orgresearchgate.netnih.govwikipedia.org
Similarly, while there is a wealth of information on advanced computational techniques like enhanced sampling methods and the exploration of chemical space for drug discovery, applying these concepts would require specific data on this compound as a starting point. livecomsjournal.orgaip.orgfrontiersin.orgacs.org Without initial data on the molecule's structure, energy landscape, and potential biological targets, any discussion of future research would be purely hypothetical and would not meet the required standard of scientific accuracy.
Therefore, until research on this compound is published and becomes publicly available, the creation of a detailed and factual article as requested is not feasible.
Q & A
Q. What regulatory guidelines apply to in vitro testing of this compound in academic research?
- Methodological Answer :
- Follow OECD Test Guidelines (e.g., TG 423 for acute oral toxicity predictions).
- Ensure compliance with NIH Guidelines for Research Involving Recombinant DNA if using engineered cell lines.
- Document non-human use per FDA 21 CFR Part 58 for preclinical studies. Evidence from safety data sheets (e.g., 2-phenyl-2-(1-piperidinyl)propane) emphasizes prohibiting human/animal administration without approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
